L-Alanine-13C3
Overview
Description
L-Alanine-13C3 is a labeled form of the amino acid alanine, where specific carbon atoms within the molecule are enriched with the stable isotope carbon-13 (13C). This labeling is particularly useful in nuclear magnetic resonance (NMR) spectroscopy, as it enhances the detection and analysis of the alanine residues within proteins and peptides. The presence of 13C allows for detailed studies of molecular structure, dynamics, and interactions in complex biological systems .
Synthesis Analysis
The synthesis of L-Alanine-13C3 involves various methods tailored to incorporate the 13C label into the alanine molecule. One approach extends methyl labeling schemes to alanine residues, allowing for the synthesis and incorporation of L-alanine-3-13C,2-2H into protein sequences . Another method involves the stereospecific synthesis of L-[3-13C]alanine from 13C-labeled precursors using chiral auxiliaries and enzymatic reactions . Additionally, enantiomerically enriched 13C-labeled compounds can be synthesized by alkylation of L-alanine derivatives, demonstrating the versatility of synthetic methods in producing labeled amino acids .
Molecular Structure Analysis
The molecular structure of L-Alanine-13C3 and its behavior under various conditions have been extensively studied using 13C NMR spectroscopy. Solid-state 13C NMR chemical shift calculations, combined with ab initio methods, have revealed that the 13C chemical shifts in L-alanine residues are sensitive to main-chain dihedral angles and hydrogen-bonding structures . Conformation-dependent 13C chemical shifts have also been observed when L-alanine residues are incorporated into polymers, providing insights into the secondary structure of peptides .
Chemical Reactions Analysis
The reactivity of L-Alanine-13C3 has been explored in the context of radiation chemistry, where ESR spectroscopy of irradiated L-alanine-1-13C at low temperatures has led to the identification of carboxyl radicals and provided insights into the electronic structure of the unpaired electron . Such studies are important for understanding the fundamental processes that occur in amino acids under irradiation, which has implications for fields such as radiobiology and astrochemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of L-Alanine-13C3 have been investigated under various conditions. High-pressure studies have shown that L-alanine is highly resilient to pressure, with its crystalline structure persisting until 13.6 GPa before undergoing a reversible transition to an amorphous phase at 15.46 GPa . The crystal structure of L-alanine has been determined and refined, providing detailed information on the arrangement of atoms and the hydrogen-bonding network within the crystal . Additionally, the behavior of alanine dipeptides in different physical states has been characterized by 13C NMR, revealing changes in chemical shifts that suggest alterations in secondary structure upon removal of water .
Scientific Research Applications
“L-Alanine-13C3” is a stable isotope-labeled form of L-Alanine, an essential amino acid that plays an important role in protein synthesis and other metabolic functions . The “13C3” indicates that three of the carbon atoms in the molecule are the stable isotope Carbon-13 .
The use of stable isotopes, such as “L-Alanine-13C3”, is widespread in scientific research, particularly in the fields of biochemistry, pharmacology, and medical research . They are often used in metabolic studies to trace the path of atoms through metabolic pathways . This can provide valuable information about the functioning of these pathways in health and disease .
For example, “L-Alanine-13C3” could be used in Nuclear Magnetic Resonance (NMR) spectroscopy studies to probe the structure, dynamics, and binding of biological macromolecules . The Carbon-13 atoms in the “L-Alanine-13C3” can be detected by the NMR, providing detailed information about the molecule’s structure and its interactions with other molecules .
-
NMR-Based Research Studies
- Field : Biochemistry and Structural Biology
- Application : “L-Alanine-13C3” can be used in Nuclear Magnetic Resonance (NMR) spectroscopy studies to probe the structure, dynamics, and binding of biological macromolecules .
- Method : The Carbon-13 atoms in the “L-Alanine-13C3” can be detected by the NMR, providing detailed information about the molecule’s structure and its interactions with other molecules .
- Results : This method can provide valuable insights into the structure and function of biological macromolecules, which can be useful in understanding their roles in various biological processes .
-
Biosynthesis of L-Alanine
- Field : Microbial Metabolism and Biotechnology
- Application : Alanine dehydrogenase (AlaDH), an enzyme that exists in several different bacteria species, can use “L-Alanine-13C3” for the biosynthesis of L-alanine from cheap carbon sources, such as glucose .
- Method : In this process, AlaDH catalyzes the oxidation of alanine with NAD+ (NADP+) as a coenzyme and the reduction of pyruvate with NADH (NADPH) as a coenzyme .
- Results : This application can lead to the production of L-alanine, which is an important amino acid in protein synthesis and other metabolic functions .
-
Methyl-Labeling Experiments
- Field : Biochemistry and Structural Biology
- Application : “L-Alanine-13C3” can be used in NMR for methyl-labeling experiments .
- Method : The Carbon-13 atoms in the “L-Alanine-13C3” can be detected by the NMR, providing detailed information about the molecule’s structure and its interactions with other molecules .
- Results : This method can provide valuable insights into the structure and function of biological macromolecules, which can be useful in understanding their roles in various biological processes .
-
Biosynthesis of L-Alanine from Glucose
- Field : Microbial Metabolism and Biotechnology
- Application : Alanine dehydrogenase (AlaDH) can use “L-Alanine-13C3” for the biosynthesis of L-alanine from cheap carbon sources, such as glucose .
- Method : AlaDH catalyzes the oxidation of alanine with NAD+ (NADP+) as a coenzyme and the reduction of pyruvate with NADH (NADPH) as a coenzyme .
- Results : The wild E. coli BL21 with these four AlaDHs could produce 7.19 g/L, 7.81 g/L, 6.39 g/L and 6.52 g/L of L-alanine from 20 g/L glucose, respectively .
-
Therapeutic Efficacy in Treating Urolithiasis Disease
- Field : Biomedical Research
- Application : L-Alanine exhibits significant anti-proliferative and anti-bacterial activities .
- Method : In vitro cell culture–based model was used to validate the therapeutic efficacy of L-alanine in treating urolithiasis disease .
- Results : L-Alanine showed immense therapeutic efficacy in treating urolithiasis disease .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino(1,2,3-13C3)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1,2+1,3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-GCCOVPGMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C@@H]([13C](=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583958 | |
Record name | L-(~13~C_3_)Alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.072 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Alanine-13C3 | |
CAS RN |
100108-77-8 | |
Record name | L-(~13~C_3_)Alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.